2-Bromoquinoline-7-carboxylic acid
Description
These compounds are characterized by a quinoline backbone substituted with a bromine atom and a carboxylic acid group at distinct positions. Such derivatives are pivotal in medicinal chemistry, serving as intermediates for synthesizing bioactive molecules, metal chelators, and antimicrobial agents .
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-bromoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14) |
InChI Key |
DJXPJNYOWIDHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromoquinoline-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the halogen-metal exchange reaction, where a bromoquinoline derivative is treated with an organolithium reagent, followed by carbonation to introduce the carboxylic acid group . Another approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups using suitable reagents.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems, which are valuable in drug discovery.
Common reagents used in these reactions include lithium diisopropylamide (LDA), sodium azide, and various transition metal catalysts . Major products formed from these reactions include substituted quinolines, quinoline carboxamides, and fused heterocyclic compounds .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 2-Bromoquinoline-7-carboxylic acid exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study highlighted the synthesis and evaluation of arylated quinoline carboxylic acids, where specific derivatives demonstrated potent inhibitory effects on both replicating and non-replicating strains of M. tuberculosis. Compounds modified at specific positions on the quinoline ring showed enhanced activity, with some achieving minimum inhibitory concentrations (MIC) as low as 1 μM .
1.2 Enzyme Inhibition
The compound has been studied for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to significant therapeutic effects by modulating metabolic pathways involved in drug interactions and efficacy. Additionally, the compound's ability to interact with various biological targets makes it a candidate for further exploration in enzyme inhibition studies.
Drug Design and Development
2.1 Scaffold for Drug Development
This compound serves as a scaffold for designing new drugs targeting various diseases, including cancer and autoimmune disorders. Its structural characteristics allow for modifications that can enhance biological activity and selectivity toward specific targets. For instance, its derivatives have been investigated for their role as immunomodulators and potential treatments for thrombotic conditions by inhibiting blood coagulation factors .
2.2 Case Studies in Cancer Research
Recent studies have explored the synthesis of novel derivatives based on this compound aimed at treating cancer. These derivatives have shown promising results in vitro against cancer cell lines, demonstrating their potential as anti-proliferative agents. The mechanisms of action involve the inhibition of key pathways associated with tumor growth and metastasis .
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods involving bromination and carboxylation reactions on quinoline derivatives. The synthesis routes are crucial for producing high yields while minimizing toxic by-products, making it feasible for large-scale production.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromoquinoline-4-carboxylic acid | Bromine at C-2; Carboxylic group at C-4 | Moderate antimicrobial activity |
| 7-Hydroxyquinoline-4-carboxylic acid | Hydroxyl group at C-7; Carboxylic group at C-4 | Stronger immunomodulatory effects |
| 6-Bromoquinoline-3-carboxylic acid | Bromine at C-6; Carboxylic group at C-3 | Anticancer properties against specific cell lines |
Mechanism of Action
The mechanism of action of 2-Bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or bind to receptors, leading to modulation of biological activities . The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism: Bromine at C7 (e.g., 7-Bromoquinoline-4-carboxylic acid) enhances electrophilic aromatic substitution reactivity compared to C5-substituted analogs .
- Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., 4-Bromoisoquinoline-7-carboxylic acid) exhibit distinct electronic properties due to the fused benzene ring arrangement, influencing binding affinity in medicinal targets .
- Carboxylic Acid Position : COOH at C2 (vs. C4 or C7) alters acidity (pKa ~3.5–4.5) and hydrogen-bonding capacity, impacting solubility and coordination chemistry .
Research Findings and Trends
- Antimicrobial Activity: Bromine at C7 (e.g., 7-Bromoquinoline-4-carboxylic acid) enhances antibacterial potency against Gram-positive bacteria compared to C5-substituted analogs .
- Metal Chelation: Carboxylic acid at C2 (e.g., 7-Bromoquinoline-2-carboxylic acid) shows superior chelation of transition metals (Fe³⁺, Cu²⁺) for catalytic applications .
Q & A
Q. What are the standard synthetic routes for 2-bromoquinoline-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of quinoline derivatives. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in chloroform under reflux (60–70°C), followed by carboxylation at the 2-position via Pd-catalyzed carbonylation . Key Variables :
- Solvent choice (e.g., DMF for carboxylation)
- Catalyst (e.g., Pd(OAc)₂ for cross-coupling)
- Temperature control to minimize side reactions (e.g., di-bromination)
Reported yields range from 50–75%, with purity >95% confirmed by HPLC .
Q. How is this compound characterized for identity and purity in academic research?
- Analytical Workflow :
NMR Spectroscopy : Confirm substitution patterns (e.g., H NMR: δ 8.5–8.7 ppm for quinoline protons; δ 12.1 ppm for carboxylic acid) .
HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 256.02 for C₁₀H₆BrNO₂) .
Q. What are the common reactivity patterns of the bromine and carboxylic acid groups in this compound?
- Reactivity Profile :
- Bromine : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) to form biaryl derivatives .
- Carboxylic Acid : Forms esters (via Steglich esterification) or amides (using EDC/HOBt), enabling derivatization for biological screening .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target-specific binding?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., antimicrobial enzymes like DNA gyrase) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values to guide synthetic priorities .
- Example: A 2025 study identified methoxy groups at the 4-position as enhancing antibacterial activity by 40% .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Critical Analysis Framework :
Assay Variability : Compare cell lines (e.g., Gram-negative vs. Gram-positive bacteria) and assay conditions (MIC vs. time-kill curves) .
Structural Analogues : Test 7-fluoro and 7-chloro analogues to isolate bromine’s role in activity .
- Example Contradiction : While reports antimicrobial activity (MIC = 2 µg/mL), emphasizes the compound’s non-FDA status and lack of in vivo validation, suggesting further preclinical profiling is needed.
Q. What strategies mitigate side reactions during functionalization of this compound?
- Optimized Protocols :
- Protection of Carboxylic Acid : Use tert-butyl esters to prevent nucleophilic attack during bromine substitution .
- Low-Temperature Bromination : Reduce polybromination by maintaining −20°C during NBS reactions .
- Catalyst Screening : Test Pd vs. Cu catalysts for regioselectivity in cross-coupling .
Key Considerations for Experimental Design
- Scale-Up Challenges : Solubility issues in polar solvents (e.g., DMSO) may require phase-transfer catalysts for gram-scale synthesis .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, as the compound is not FDA-approved .
- Data Reproducibility : Deposit raw NMR/HPLC data in open-access repositories (e.g., PubChem) per FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
